

An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzotrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-Fluoro-5-methoxy-4-nitrobenzotrile*

CAS No.: *1137869-92-1*

Cat. No.: *B1399759*

[Get Quote](#)

Abstract: This technical guide provides a comprehensive scientific overview of **3-Fluoro-5-methoxy-4-nitrobenzotrile**, a substituted aromatic nitrile of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document, designed for researchers, scientists, and drug development professionals, consolidates its known physicochemical properties, proposes a logical synthetic pathway, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, this guide explores the potential applications of **3-Fluoro-5-methoxy-4-nitrobenzotrile** as a key building block in the synthesis of bioactive molecules, drawing parallels with structurally related compounds that have established roles in targeted therapies. A detailed discussion of handling, safety, and disposal, based on data from closely related analogues, is also provided to ensure safe and effective laboratory practice.

Core Compound Identification and Physicochemical Properties

3-Fluoro-5-methoxy-4-nitrobenzotrile is a poly-functionalized aromatic compound. Its structure incorporates a nitrile ($-C\equiv N$), a nitro group ($-NO_2$), a methoxy group ($-OCH_3$), and a

fluorine atom (-F) on a benzene ring. This unique combination of electron-withdrawing and -donating groups, along with the bioisosteric properties of fluorine, makes it a valuable scaffold for chemical synthesis.

The molecular formula for this compound is $C_8H_5FN_2O_3$.^[1] Its molecular weight is approximately 196.14 g/mol.^{[2][3]}

Table 1: Physicochemical Properties of **3-Fluoro-5-methoxy-4-nitrobenzonitrile**

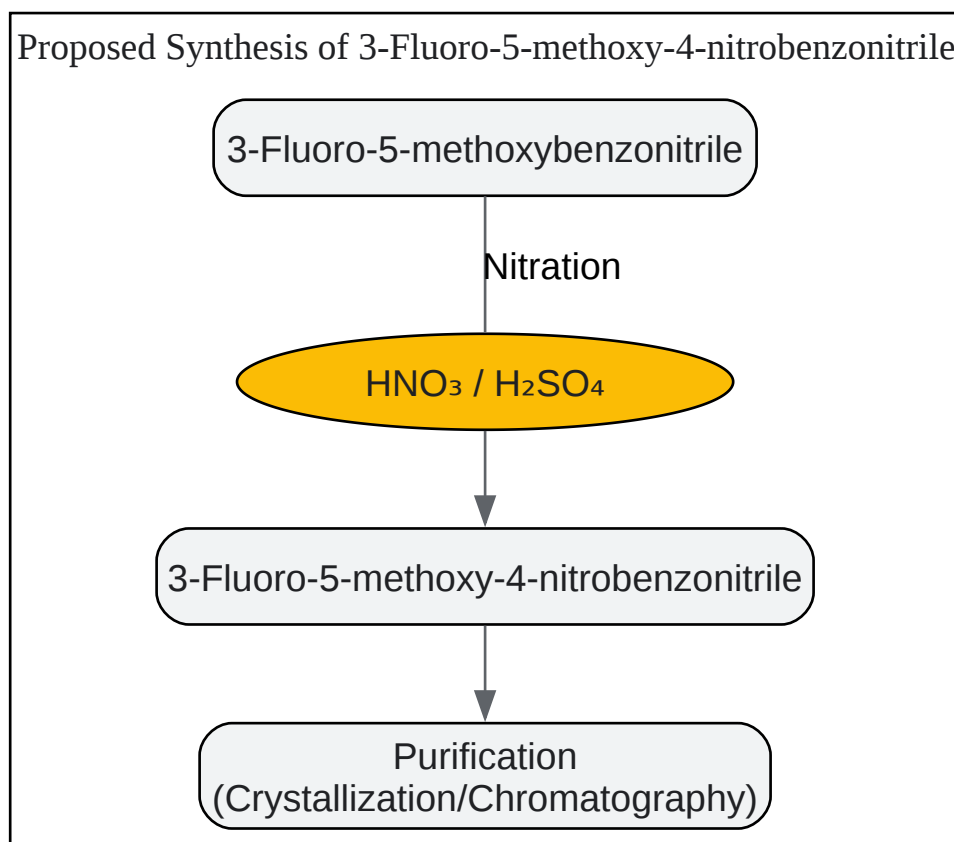
| Property | Value | Source(s) |
|----------------------------------------|-----------------|-----------|
| CAS Number | 1137869-92-1 | [2] |
| Molecular Formula | $C_8H_5FN_2O_3$ | [1] |
| Molecular Weight | 196.14 g/mol | [2][3] |
| Monoisotopic Mass | 196.02843 Da | [1] |
| Predicted XlogP | 1.5 | [1] |
| Predicted Hydrogen Bond Donor Count | 0 | |
| Predicted Hydrogen Bond Acceptor Count | 5 | |
| Predicted Rotatable Bond Count | 2 | |

Synthesis and Purification: A Proposed Pathway

While a specific, peer-reviewed synthesis for **3-Fluoro-5-methoxy-4-nitrobenzonitrile** is not readily available in the literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the nitration of substituted aromatic compounds. The logical precursor for this synthesis is 3-fluoro-5-methoxybenzonitrile.

The proposed reaction involves the electrophilic aromatic substitution (nitration) of 3-fluoro-5-methoxybenzonitrile using a standard nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents on the aromatic ring are

crucial in determining the regioselectivity of the nitration. The methoxy group is a strong activating group and is ortho-, para- directing, while the fluorine atom is a deactivating group but also ortho-, para- directing. The nitrile group is a meta-directing deactivator. The position of nitration will be influenced by the interplay of these electronic and steric effects.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Fluoro-5-methoxy-4-nitrobenzonitrile**.

Experimental Protocol: Proposed Synthesis

This protocol is a theoretical procedure and should be optimized and validated under appropriate laboratory conditions.

Reaction: Nitration of 3-fluoro-5-methoxybenzonitrile.

Materials:

- 3-Fluoro-5-methoxybenzonitrile
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Deionized Water
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- Slowly add 3-fluoro-5-methoxybenzonitrile to the cooled sulfuric acid while stirring, ensuring the temperature remains below 5 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.
- The precipitated product can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.

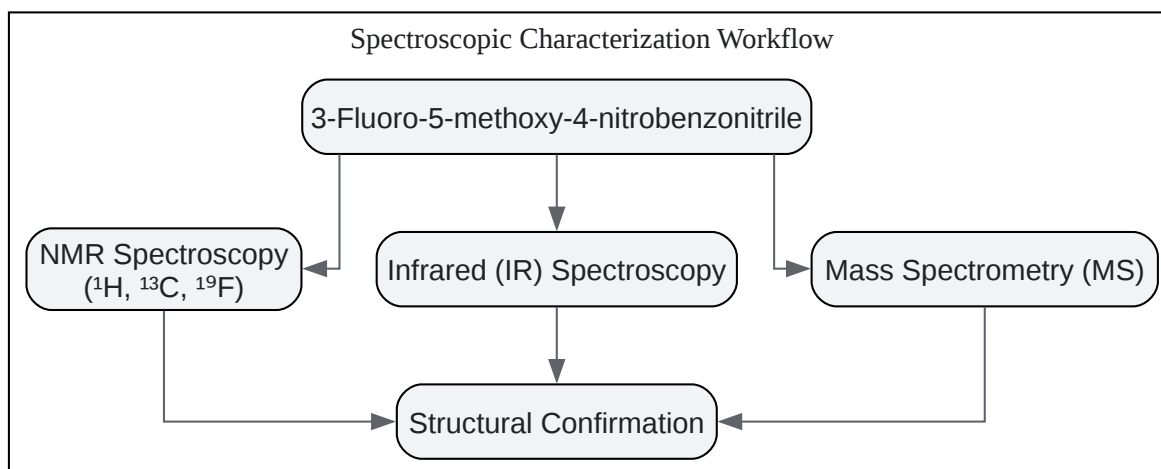
- Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate. The combined organic layers should be washed with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **3-Fluoro-5-methoxy-4-nitrobenzotrile** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following characterization data is predicted based on the analysis of the compound's functional groups and comparison with structurally similar molecules.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of the target compound.

Table 2: Predicted Spectroscopic Data for **3-Fluoro-5-methoxy-4-nitrobenzonitrile**

| Technique | Predicted Key Data and Interpretation |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Proton NMR (^1H NMR) | The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. One proton will be ortho to the fluorine and meta to the nitrile, while the other will be ortho to the nitrile and meta to the fluorine. These will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (around 3.9-4.1 ppm). |
| Carbon-13 NMR (^{13}C NMR) | The spectrum will show eight distinct carbon signals. The nitrile carbon will appear in the downfield region (around 115-120 ppm). The aromatic carbons will show characteristic shifts influenced by the attached functional groups, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The methoxy carbon will appear around 55-60 ppm. |
| Fluorine-19 NMR (^{19}F NMR) | A single signal is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift will be indicative of a fluorine atom attached to an electron-deficient aromatic ring. ^{[4][5]} |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a sharp, strong absorption band around 2230-2240 cm^{-1} characteristic of the $\text{C}\equiv\text{N}$ stretch. Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm^{-1} and 1340-1380 cm^{-1} , respectively. A C-O stretching band for the methoxy group will be present around 1250-1300 cm^{-1} . |

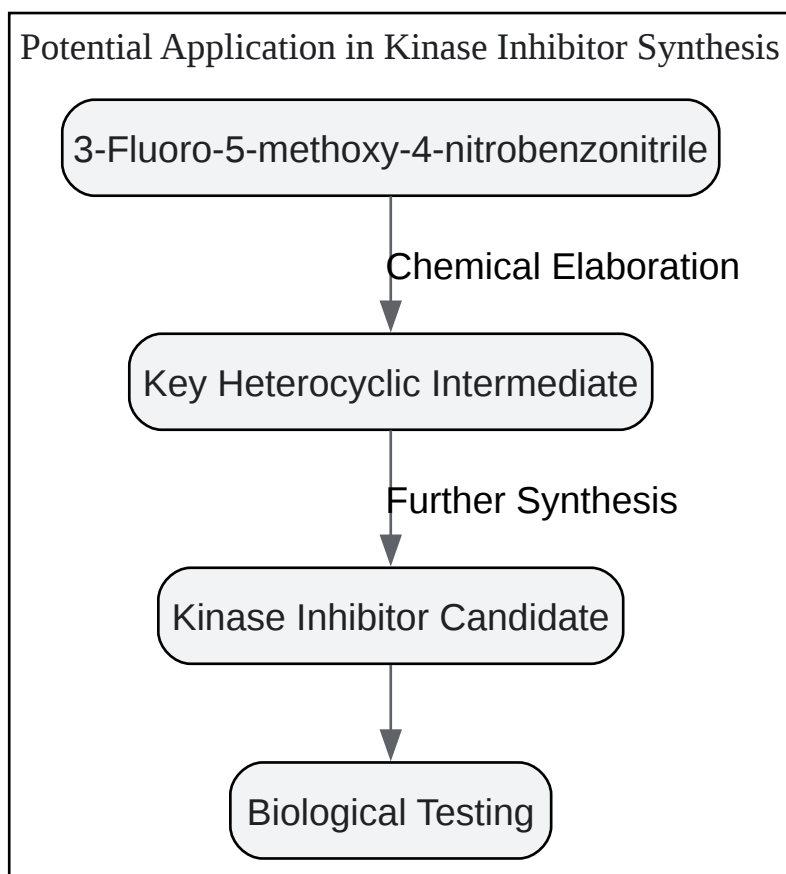
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) at an m/z corresponding to the molecular weight of the compound (196.14). Common fragmentation patterns for nitroaromatic compounds include the loss of NO_2 (m/z 150) and NO (m/z 166).

Applications in Drug Discovery and Development

Substituted benzonitriles are a class of compounds that feature prominently in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and is often metabolically stable.^[6] The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.^{[7][8]}

While specific applications for **3-Fluoro-5-methoxy-4-nitrobenzonitrile** are not documented, its structural motifs are present in molecules with significant biological activity. Structurally related fluoro-nitrobenzonitriles, such as 4-fluoro-3-nitrobenzonitrile, are key intermediates in the synthesis of kinase inhibitors for cancer therapy.^{[9][10]} These molecules serve as scaffolds for the construction of heterocyclic systems that can bind to the ATP-binding site of various protein kinases, thereby inhibiting their activity.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. biosynth.com [biosynth.com]
- 4. The application of ^{19}F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- [5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. stacks.cdc.gov \[stacks.cdc.gov\]](#)
- [7. pharmacyjournal.org \[pharmacyjournal.org\]](#)
- [8. The role of fluorine in medicinal chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1399759/docs#an-in-depth-technical-guide-to-3-fluoro-5-methoxy-4-nitrobenzotrile\]](https://www.benchchem.com/product/b1399759/docs#an-in-depth-technical-guide-to-3-fluoro-5-methoxy-4-nitrobenzotrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check